molecular formula C12H18ClN3O2 B126306 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide CAS No. 27260-19-1

4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

Cat. No. B126306
CAS RN: 27260-19-1
M. Wt: 271.74 g/mol
InChI Key: RTQMQUZXBADBGJ-UHFFFAOYSA-N
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Description

The compound 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is a chemical entity that has been studied for its potential pharmacological activities. It is structurally related to a series of compounds that have been synthesized and tested for their binding affinities to various receptors, including dopamine D4 and D2 receptors, serotonin 5-HT1A receptors, and adrenergic alpha1 receptors . The compound has also been evaluated for its physical and chemical properties, such as molar refraction and polarizability, in different solutions .

Synthesis Analysis

The synthesis of related compounds involves the condensation of different starting materials, such as 3-methoxybenzoic acid, with various amines or diamines. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensation with ethane-1,2-diamine . Similarly, the synthesis of optical isomers of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide was performed using optically active starting materials derived from trans-4-hydroxy-L-proline .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and its geometric bond lengths and angles were compared with values obtained from density functional theory (DFT) calculations . Additionally, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized by X-ray powder diffractometry and other spectroscopic methods .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential as pharmacological agents. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide was studied to understand its selective toxicity for hypoxic cells, which involves enzymatic reduction of nitro groups to amines or hydroxylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated to understand their behavior in different environments. The molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate were studied in aqueous solutions containing sodium or lithium chloride, revealing stronger polarizability effects with increasing drug concentration . Additionally, the characterization of polymorphs of related compounds provided insights into their thermal stability and spectroscopic properties .

Scientific Research Applications

Metabolism and Transformation in Biological Systems

4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide undergoes various transformations in biological systems. Studies have shown that this compound and its transformation products can be detected in the urine of rabbits and cattle post-administration. For instance, Arita et al. (1970) identified five transformation products in rabbit urine, including one resulting from the oxidation of the primary amino group and another identified as a deethylated form of the compound. Similarly, Jones et al. (2005) detected the parent compound and major metabolite in cow urine (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970) (Jones, Blanton, & Bowen, 2005).

Physicochemical Properties

Research focusing on the physicochemical properties of this compound has been conducted. Sawale et al. (2016) and Deosarkar et al. (2016) studied its density, refractive index, and molar refractivity in different solutions, providing insights into its polarizability and solute-solvent interactions (Sawale, Kalyankar, George, & Deosarkar, 2016) (Deosarkar, Sawale, Tawde, & Kalyankar, 2016).

Synthesis and Structure-Activity Relationships

Significant research has been conducted on the synthesis and structure-activity relationships of derivatives of this compound. For example, Kalo et al. (1995) synthesized N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds to evaluate their gastroprokinetic activity, revealing the importance of the amide bond for potent activity (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Receptor Agonist Activity

Research has also explored the role of this compound as a receptor agonist. Suzuki et al. (1998) developed novel derivatives as 5-hydroxytryptamine 4 (5-HT4) receptor agonists, evaluating their efficacy in enhancing gastric motility (Suzuki, Imanishi, Itahana, Watanuki, Miyata, Ohta, Nakahara, & Yamagiwa, 1998).

Spectroscopy Analysis

Delgadillo-Armendariz et al. (2014) conducted a spectroscopy analysis of glibenclamide hydrogels, which contain a structurally similar compound, providing insights into the molecular interactions and characterization of the hydrogel (Delgadillo-Armendariz, Rangel-Vázquez, & García-Castañón, 2014).

properties

IUPAC Name

4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-3-15-4-5-16-12(17)8-6-9(13)10(14)7-11(8)18-2/h6-7,15H,3-5,14H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQMQUZXBADBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181712
Record name Desethylmetoclopramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

CAS RN

27260-19-1
Record name Desethylmetoclopramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027260191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethylmetoclopramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOETHYL METOCLOPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44O5BC8E9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM Blaton, P OM, DE RANTER - 1980 - pascal-francis.inist.fr
Keyword (fr) ANALYSE DIFFRACTION RX STRUCTURE CRISTALLINE STRUCTURE MOLECULAIRE AMIDE COMPOSE BENZENIQUE COMPOSE ALIPHATIQUE SATURE AMINE PRIMAIRE AMINE TERTIAIRE COMPOSE ORGANIQUE BENZAMIDE (AMINO-4 CHLORO-5 N-(DIETHYLAMINO-2P ETHYL) METHOXY-2), CHLORHYDRATE, HYDRATE CRISTALLOGRAPHIE
Number of citations: 12 pascal-francis.inist.fr

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